

Akuammine vs. Mitragynine: A Comparative Analysis of Opioid Receptor Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Akuammine*

Cat. No.: *B1666748*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the opioid receptor activity of two indole alkaloids, **akuammine** and mitragynine. Both compounds are derived from medicinal plants and have garnered interest for their potential pharmacological effects. This document summarizes key experimental data on their binding affinities and functional activities at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Detailed methodologies for the cited experiments are also provided to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the binding affinities (K_i) and functional activities of **akuammine** and mitragynine at the mu-, delta-, and kappa-opioid receptors. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Opioid Receptor Binding Affinities (K_i) of **Akuammine** and Mitragynine

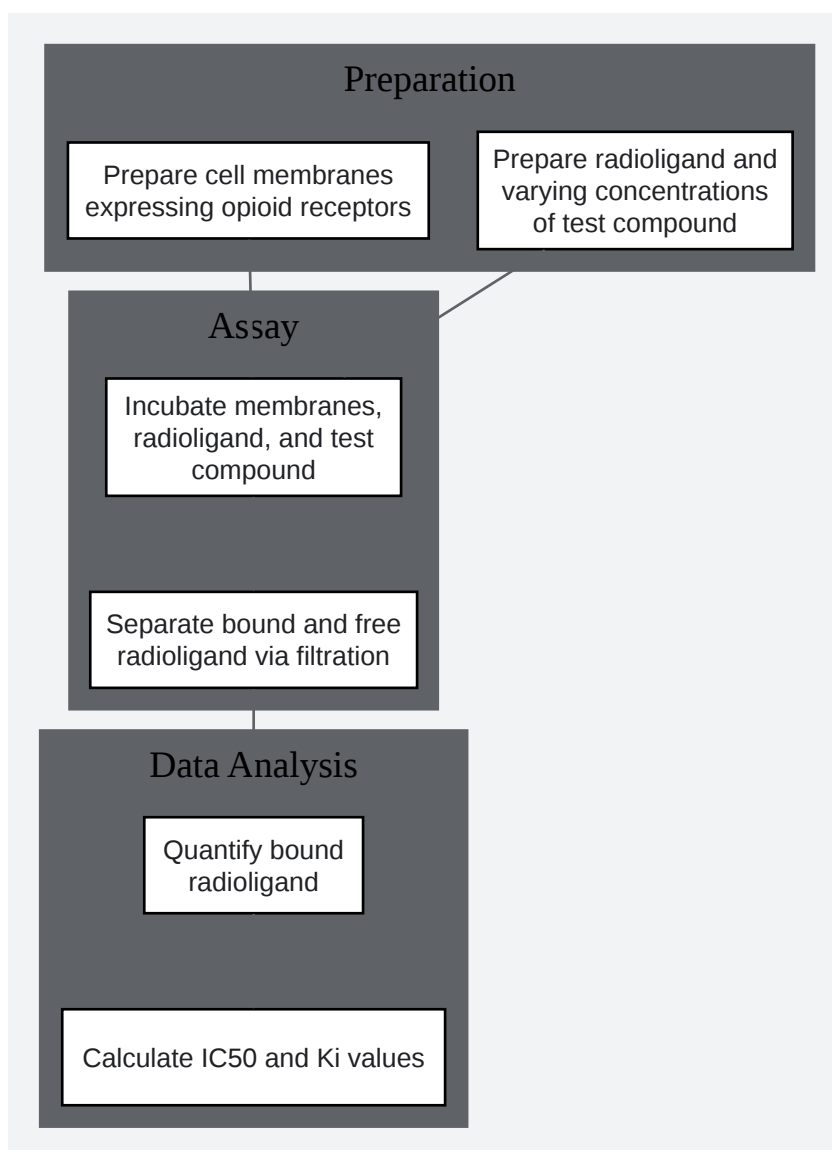
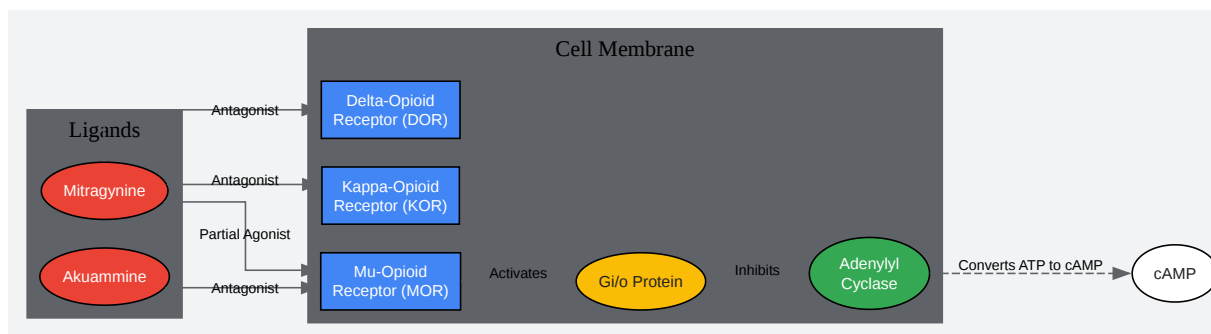
Compound	Receptor Subtype	Ki (nM)	Source
Akuammine	Mu (μ)	500	[1] [2]
Delta (δ)	2400	[1]	
Kappa (κ)	8600	[1]	
Mitragynine	Mu (μ)	709	[3]
Mu (μ)	198 \pm 30		
Delta (δ)	6800		
Kappa (κ)	1700		
Kappa (κ)	161 \pm 10		

Table 2: Functional Activity of **Akuammine** and Mitragynine at Opioid Receptors

Compound	Receptor Subtype	Activity	Emax (%)	EC50 (nM)	pKb	Source
Akuammine	Mu (μ)	Antagonist	-	-	5.7 (against DAMGO)	
Mitragynine	Mu (μ)	Partial Agonist	34	339 \pm 178	-	
Delta (δ)	Antagonist	-	-	-		
Kappa (κ)	Antagonist	-	IC50 = 8500 \pm 7600	-		

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Opioid activity of alkaloids extracted from *Picralima nitida* (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opioid-activity-of-alkaloids-extracted-from-picralima-nitida-fam-apocynaceae - Ask this paper | Bohrium [bohrium.com]
- 3. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ -Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Akuammine vs. Mitragynine: A Comparative Analysis of Opioid Receptor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666748#akuammine-versus-mitragynine-a-comparison-of-opioid-receptor-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com